molecular formula C16H19ClN2O2 B2384757 N-[2-[[3-(4-Chlorophenyl)cyclobutyl]amino]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2198008-48-7

N-[2-[[3-(4-Chlorophenyl)cyclobutyl]amino]-2-oxoethyl]-N-methylprop-2-enamide

Cat. No.: B2384757
CAS No.: 2198008-48-7
M. Wt: 306.79
InChI Key: KFAMVOGKNQIIMS-MQMHXKEQSA-N
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Description

N-[2-[[3-(4-Chlorophenyl)cyclobutyl]amino]-2-oxoethyl]-N-methylprop-2-enamide is a synthetic organic compound characterized by its unique cyclobutyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[3-(4-Chlorophenyl)cyclobutyl]amino]-2-oxoethyl]-N-methylprop-2-enamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-chlorophenylacetonitrile with cyclobutanone to form an intermediate, which is then subjected to further reactions to introduce the amino and oxoethyl groups . The final step involves the addition of N-methylprop-2-enamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yield reactions, efficient catalysts, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[3-(4-Chlorophenyl)cyclobutyl]amino]-2-oxoethyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-[[3-(4-Chlorophenyl)cyclobutyl]amino]-2-oxoethyl]-N-methylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[[3-(4-Chlorophenyl)cyclobutyl]amino]-2-oxoethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[[3-(4-Chlorophenyl)cyclobutyl]amino]-2-oxoethyl]-N-methylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-[[3-(4-chlorophenyl)cyclobutyl]amino]-2-oxoethyl]-N-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2/c1-3-16(21)19(2)10-15(20)18-14-8-12(9-14)11-4-6-13(17)7-5-11/h3-7,12,14H,1,8-10H2,2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAMVOGKNQIIMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CC(C1)C2=CC=C(C=C2)Cl)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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